Bendiocarb phenol

Descripción general

Descripción

Bendiocarb phenol is a compound that belongs to the class of carbamate insecticides. It is known for its effectiveness against a wide range of nuisance and disease vector insects. This compound is used in public health and agriculture to control pests such as bedbugs, mosquitoes, flies, wasps, ants, fleas, cockroaches, silverfish, and ticks . It is also one of the insecticides recommended by the World Health Organization for use in malaria control .

Mecanismo De Acción

Target of Action

Bendiocarb phenol primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the normal transmission of nerve impulses by breaking down the neurotransmitter acetylcholine .

Mode of Action

This compound acts by reversibly inhibiting the acetylcholinesterase enzyme . It binds to the active site of this enzyme, leading to an accumulation of acetylcholine at nerve muscle sites . This accumulation disrupts the normal functioning of the insect’s nervous system and may cause toxicity by either contact or ingestion .

Biochemical Pathways

The biochemical pathway affected by this compound is the acetylcholine neurotransmission pathway . By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an excess of this neurotransmitter. This disrupts nerve signal transmission, affecting the normal functioning of the nervous system .

Result of Action

The primary result of this compound’s action is the disruption of the normal functioning of the insect’s nervous system . This can lead to paralysis and eventually death of the insect .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that bendiocarb is stable at temperatures of up to 100°C and on non-absorptive surfaces, and at low humidity, it resists oxidation . .

Análisis Bioquímico

Biochemical Properties

Bendiocarb phenol plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in nerve synapses . By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This interaction is critical in its function as an insecticide. Additionally, this compound interacts with various proteins and biomolecules involved in oxidative stress responses, such as protein kinase A and protein kinase C .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to increase oxidative stress parameters and activate stressogenic responses in cells . This compound can also affect the phosphorylation levels of proteins and the levels of cyclic adenosine monophosphate (cAMP), which are crucial for cellular signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, leading to the inhibition of this enzyme . This inhibition results in the accumulation of acetylcholine at nerve muscle sites, causing prolonged nerve impulses and eventual paralysis in insects. Additionally, this compound can interact with octopamine receptors, leading to increased intracellular calcium levels or cAMP levels, which activate protein kinase C or protein kinase A, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can induce oxidative stress and stressogenic responses even at extremely low doses . The stability and degradation of this compound in laboratory conditions are crucial for understanding its long-term effects on cellular function. Over time, the compound may degrade, leading to changes in its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce oxidative stress and alter cellular signaling pathways without causing direct paralysis . At higher doses, the compound can lead to severe toxic effects, including behavioral changes, muscle tremors, and even paralysis . The threshold effects and toxic doses are essential for determining safe exposure levels in both target and non-target organisms.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydrolysis of the carbamate ester bond of bendiocarb to yield this compound and its subsequent conjugation . This metabolic pathway is crucial for the detoxification and excretion of this compound in organisms. The enzymes involved in these pathways play a significant role in determining the compound’s toxicity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . These interactions determine the localization and accumulation of the compound in specific tissues. Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on different organs.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The localization of this compound within cells can affect its activity and function, particularly in relation to its interactions with enzymes and proteins involved in cellular signaling and metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bendiocarb phenol is synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of phenol with methyl isocyanate under controlled conditions to form the carbamate ester. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical reactions to form the final product. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

Bendiocarb phenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.

Substitution: This compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the reagents used.

Aplicaciones Científicas De Investigación

Bendiocarb phenol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.

Biology: Investigated for its effects on insect physiology and its potential use in pest control.

Medicine: Studied for its potential use in developing new insecticides with improved safety profiles.

Industry: Used in the formulation of insecticidal products for agricultural and public health applications.

Comparación Con Compuestos Similares

Similar Compounds

Carbaryl: Another carbamate insecticide with a similar mechanism of action.

Propoxur: A carbamate insecticide used for pest control in homes and gardens.

Aldicarb: A highly toxic carbamate insecticide used in agriculture.

Uniqueness of Bendiocarb Phenol

This compound is unique due to its broad-spectrum effectiveness against various pests and its recommendation by the World Health Organization for malaria control. Unlike some other carbamate insecticides, this compound is not considered carcinogenic and is rapidly excreted from mammalian tissues, reducing the risk of accumulation and long-term toxicity .

Actividad Biológica

Bendiocarb phenol, a metabolite of the carbamate insecticide bendiocarb, exhibits significant biological activity that impacts both target organisms and non-target species. This article reviews the biological properties, metabolism, and toxicity of this compound, supported by various studies and data.

Overview of Bendiocarb

Bendiocarb is an acutely toxic carbamate insecticide used primarily in public health and agriculture to control a wide range of pests, including mosquitoes and cockroaches. It functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission, leading to an accumulation of acetylcholine and subsequent neurotoxicity . Bendiocarb was first introduced in 1971 and is marketed under several trade names, including Ficam and Turcam .

Metabolism of Bendiocarb

Upon exposure, bendiocarb undergoes metabolic conversion to its phenolic form (NC 7312). Studies indicate that after an acute oral dose in rats, NC 7312 is the primary urinary metabolite, accounting for over 85% of the administered dose within 24 hours . The metabolic pathway involves hydrolysis under alkaline conditions, resulting in the formation of this compound as a significant product .

Table 1: Metabolism of Bendiocarb in Animal Models

| Species | Dose (mg/kg) | Major Metabolite | Excretion (% in urine) | Time Frame |

|---|---|---|---|---|

| Rats | 1 | NC 7312 | >85% | 24 hours post-dose |

| Mice | 500-1000 | NC 7312 | Not specified | Up to 7 days |

| Beagles | ~6-8.6 | NC 7312 | >50% | 3 hours post-dose |

Biological Activity and Toxicity

Neurotoxicity : As a carbamate, this compound's primary mechanism is AChE inhibition. This leads to increased acetylcholine levels at synaptic junctions, causing overstimulation of the nervous system. In animal studies, significant reductions in cholinesterase activity were observed following exposure to bendiocarb, indicating its potent neurotoxic effects .

Cytotoxicity and Genotoxicity : Research on the lizard species Calotes versicolor demonstrated that chronic exposure to bendiocarb increases cytotoxicity and genotoxicity levels in bone marrow cells . This suggests potential risks not only to insects but also to vertebrates exposed to this compound.

Environmental Impact : this compound is highly toxic to aquatic organisms and birds. Its persistence in the environment varies; for instance, its half-life on plant surfaces can range from 3 to 18.3 days depending on environmental conditions .

Case Studies

- Human Exposure : A study involving a male volunteer who ingested bendiocarb showed that he excreted approximately 99.2% of the compound within 22 hours, primarily as the conjugated phenol NC 7312. This highlights the rapid metabolism and excretion pathways in humans .

- Toxicological Assessments : In laboratory settings, various strains of mice exhibited decreased cholinesterase activity after dietary exposure to bendiocarb. For example, male CD-1 mice showed a >20% reduction in whole blood cholinesterase levels after consuming diets containing high concentrations of bendiocarb for several days .

Propiedades

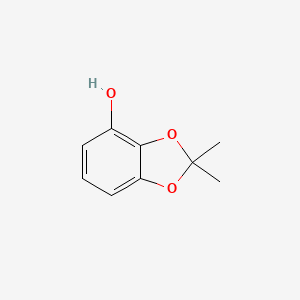

IUPAC Name |

2,2-dimethyl-1,3-benzodioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWBRMYHJVCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC(=C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | BENDIOCARB PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066845 | |

| Record name | Bendiocarb phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bendiocarb phenol is a white crystalline solid., White solid; [CAMEO] | |

| Record name | BENDIOCARB PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bendiocarb phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22961-82-6 | |

| Record name | BENDIOCARB PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethyl-1,3-benzodioxol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22961-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendiocarb phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendiocarb phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bendiocarb Phenol relate to the insecticide Bendiocarb? What is the main metabolic difference between adult and larval stages of Diabrotica undecimpunctata howardi regarding Bendiocarb?

A1: this compound is the primary metabolite of the insecticide Bendiocarb. Bendiocarb itself is broken down through ester hydrolysis. [] In the Southern corn rootworm (Diabrotica undecimpunctata howardi), there is a significant difference in how larvae and adults metabolize Bendiocarb. Larvae primarily produce conjugated metabolites (meaning the this compound is further modified and bound to other molecules), while adults primarily produce this compound itself. [] This difference in metabolism likely contributes to the observed difference in Bendiocarb toxicity between the two life stages.

Q2: Is there a way to quantify Bendiocarb residues in water, and if so, what is the principle behind it?

A2: Yes, a spectrophotometric method has been developed to determine Bendiocarb residues in water. [] This method relies on hydrolyzing Bendiocarb present in the water sample into this compound. The this compound then reacts with nitric acid, forming a yellow-colored complex. This complex absorbs light maximally at 420 nm, and by measuring the absorbance, the concentration of Bendiocarb in the original water sample can be determined. [] This method is sensitive enough to detect Bendiocarb residues within the range of 10-100 micrograms per 5 mL of water.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.